molecular formula C6H11N3O2 B11820094 N'-hydroxy-6-oxopiperidine-3-carboximidamide

N'-hydroxy-6-oxopiperidine-3-carboximidamide

Cat. No.: B11820094
M. Wt: 157.17 g/mol
InChI Key: HYRKJKLLAADWRX-UHFFFAOYSA-N
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Description

N’-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with a unique structure that includes a piperidine ring, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-oxopiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of N’-hydroxy-6-oxopiperidine-3-carboximidamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups .

Scientific Research Applications

N’-hydroxy-6-oxopiperidine-3-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide
  • 1-(cyclobutylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide

Uniqueness

N’-hydroxy-6-oxopiperidine-3-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N'-hydroxy-6-oxopiperidine-3-carboximidamide

InChI

InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10)

InChI Key

HYRKJKLLAADWRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C(=NO)N

Origin of Product

United States

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